L-Serine 7-amido-4-methylcoumarin hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

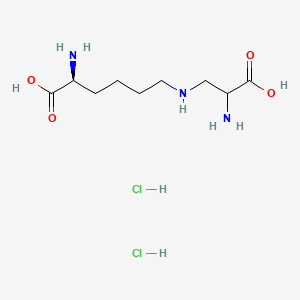

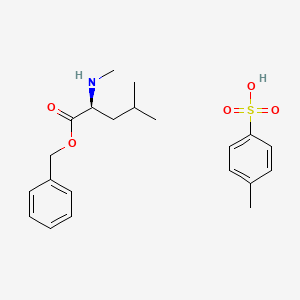

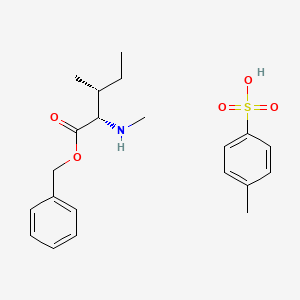

L-Serine 7-amido-4-methylcoumarin hydrochloride (L-SAMC) is a derivative of the amino acid serine, and is widely used in scientific research. It is a fluorescent, water-soluble compound that has been used to study a variety of biological processes, including protein-protein interactions, enzyme kinetics, and the effects of drugs on the nervous system. In addition, it has been used to label proteins and nucleic acids for imaging applications.

Aplicaciones Científicas De Investigación

Fluorogenic Substrate Synthesis

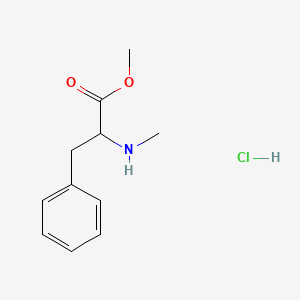

Synthesis for Enzyme Analysis : L-Serine 7-amido-4-methylcoumarin hydrochloride derivatives have been synthesized for sensitive determinations of enzymes like trypsin and papain, utilizing their fluorogenic properties (Kanaoka et al., 1977).

Applications in Protease Research : These compounds have been used to develop fluorogenic substrates specific for enzymes like alpha-thrombin, factor Xa, kallikreins, and urokinase. Their ability to release 7-amino-4-methylcoumarin fluorometrically makes them valuable in studying these enzymes (Morita et al., 1977).

Serine Protease Specificity Studies : this compound has been used to study the specificity of various serine proteases, including human pituitary tryptase. These studies help in understanding enzyme kinetics and inhibitor interactions (Cromlish et al., 1987).

Enzyme Activity Assays

Substrate for Carboxypeptidases : Research shows that carboxypeptidase Y can hydrolyze N-substituted peptide-4-methylcoumarin-7-amides, a category that includes this compound. This property is used to study the enzymatic activity of carboxypeptidases (Kunugi et al., 1985).

Assay Development for Proteinases : Derivatives of this compound have been utilized in developing novel active-site titrants for serine proteinases. This method aids in determining kinetic constants of enzyme-inhibitor complexes and has broad applications in enzyme research (Mehlich et al., 1988).

Biochemical Analysis

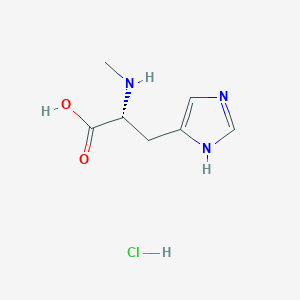

Tryptophanase Substrate Synthesis : this compound has been used to create a fluorogenic substrate for tryptophanase, an enzyme significant in amino acid metabolism studies. The released 7-amino-4-methylcoumarin can be detected fluorometrically, allowing precise enzyme activity measurements (Linn et al., 1992).

Photometric Assay for Proteinase Activity : This compound has been used in developing a photometric method for determining the amidase activity of proteinases, offering an alternative to fluorometric detection and broadening the scope of enzyme activity assays (Pozdnev et al., 1990).

Propiedades

IUPAC Name |

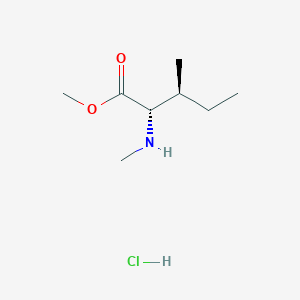

(2S)-2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4.ClH/c1-7-4-12(17)19-11-5-8(2-3-9(7)11)15-13(18)10(14)6-16;/h2-5,10,16H,6,14H2,1H3,(H,15,18);1H/t10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMJTWWLPLESCZ-PPHPATTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-5-(Diaminomethylideneamino)-2-[(4-methoxyphenyl)iminocarbamoylamino]pentanoic acid;hydrochloride](/img/structure/B612969.png)